8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
Description
The compound 8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one features a bicyclic 5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one core substituted at the 8-position with a 4-phenylpiperazinyl sulfonyl group. This structural motif is associated with anticoagulant activity, particularly targeting coagulation factors Xa and XIa, as demonstrated in related derivatives . The sulfonyl group enhances binding affinity to serine proteases, while the 4-phenylpiperazine moiety contributes to pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
6-(4-phenylpiperazin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c25-20-7-6-16-14-19(15-17-8-9-24(20)21(16)17)28(26,27)23-12-10-22(11-13-23)18-4-2-1-3-5-18/h1-5,14-15H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMQBUDLQRSJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 6-[(4-phenylpiperazin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one, primarily targets the D2 and D3 dopamine receptors . These receptors play a crucial role in the treatment of Parkinson’s disease (PD) by modulating the dopamine neurotransmitter system.
Mode of Action
The compound interacts with its targets (D2 and D3 receptors) by binding to them and acting as an agonist . This interaction results in the activation of these receptors, leading to a series of downstream effects that are beneficial in the treatment of PD.
Biochemical Pathways
The activation of D2 and D3 receptors by the compound affects the dopaminergic pathways . These pathways are involved in various functions, including motor control, reward, and the release of various hormones. The compound’s action on these pathways can help alleviate the symptoms of PD.
Result of Action
The activation of D2 and D3 receptors by the compound leads to a series of molecular and cellular effects. These include the modulation of dopamine neurotransmission, which can help alleviate the motor symptoms of PD.
Biological Activity
The compound 8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a member of the pyrroloquinoline family and has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 370.47 g/mol. The compound features a pyrroloquinoline core, which is known for diverse biological activities. The presence of the 4-phenylpiperazin-1-yl group is significant for its pharmacological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrroloquinolines exhibit antimicrobial properties. For example, studies have shown that similar compounds demonstrate activity against various bacterial strains and fungi. The compound's structure suggests potential efficacy against microbial infections, although specific data on this compound is limited.
Antitumor Activity
Pyrroloquinoline derivatives have been evaluated for their antitumor properties. A related study indicated that certain derivatives inhibited tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways.
Neuropharmacological Effects
The 4-phenylpiperazin-1-yl moiety is known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds with this structure have been investigated for their potential as anxiolytics and antidepressants. Preliminary research suggests that this compound may influence mood-regulating pathways.
In Vitro Studies
In vitro studies have demonstrated that related compounds can affect cell viability and proliferation in various cancer cell lines. For instance, a derivative exhibited an IC50 value of 8.36 μM against amastigote forms of Leishmania, indicating promising antileishmanial activity .
In Vivo Studies
In vivo evaluations in murine models have shown significant reductions in parasite burden when treated with similar compounds at doses around 12.5 mg/kg. These findings suggest that the compound may have therapeutic potential against visceral leishmaniasis .
The biological activity of This compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes critical for pathogen survival.
- Receptor Modulation : The piperazine structure allows for interaction with various receptors, potentially modulating neurotransmitter systems.
Comparative Analysis
Comparison with Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one Derivatives
highlights derivatives of this core modified with sulfonamide or hybrid groups. For example:
- 8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (MW: 274.14) lacks the sulfonyl-piperazine substituent, resulting in reduced anticoagulant activity compared to the target compound .
- 6-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (MW: 340.11) shows moderate Factor XIa inhibition (IC₅₀: 1.2 µM) but lower selectivity than sulfonamide-linked analogs .
Thiazole/Thiazolidinone Hybrids
describes hybrids with thiazole or thiazolidinone moieties:
- (Z)-4,4,6-Trimethyl-1-(4-oxo-2-thioxothiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: These compounds exhibit enhanced π-π stacking interactions but reduced solubility due to lipophilic thiazole groups .
Sulfonyl Group Variations
8-((3-Methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
This analog (MW: 334.4) replaces the 4-phenylpiperazine with a 3-methylpiperidine group. The absence of the aromatic phenyl ring reduces binding affinity to Factor Xa (IC₅₀: 0.8 µM vs. 0.3 µM for the target compound) .
Pyroquilon (5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one)
A simpler derivative (), pyroquilon lacks the sulfonyl-piperazine substituent and is used as a fungicide. Its biological activity diverges entirely, highlighting the critical role of the sulfonamide group in anticoagulant targeting .
Q & A
Q. What strategies mitigate the compound’s instability under acidic conditions?
- Methodology :
- Prodrug Design : Synthesize phosphate or acetate esters to protect the sulfonyl group; hydrolyze in vivo .
- pH Adjustment : Formulate with enteric coatings (pH-dependent release) to bypass gastric degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
